3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
AXGIYHVQWQPOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of benzofuran derivatives may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
a) 3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid
- Structure : Contains a spiro cyclohexane ring fused to the benzofuran core, with additional methyl groups at positions 2’, 2’, and 6’ .
- Functional Groups : Carboxylic acid (position 5), hydroxyl (position 3’), and three methyl groups.
- Molecular Weight : 290.15 g/mol (C₁₇H₂₂O₄), significantly higher than the target compound (estimated ~208 g/mol for C₁₁H₈O₄).
- However, the increased molecular weight may reduce bioavailability compared to simpler benzofurans .
b) 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid
- Structure : Features a dihydrobenzofuran (partially saturated furan ring) linked to an isoxazole-carboxylic acid moiety .
- Functional Groups : Carboxylic acid (isoxazole position 3), methyl (dihydrobenzofuran position 2).
- Molecular Weight: ~265 g/mol (C₁₄H₁₁NO₄).
- Partial saturation of the furan ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound .
c) 3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid
- Structure : Combines a benzofuran-amido group with a phenylthiophene-carboxylic acid system .
- Functional Groups : Carboxylic acid (thiophene position 2), amido linkage, and phenyl substituent.
- Molecular Weight: 377.4 g/mol (C₂₁H₁₅NO₄S).
- Key Differences : The thiophene and amido groups enhance structural complexity and may improve interactions with hydrophobic protein pockets. However, the higher molecular weight and sulfur atom could affect metabolic stability .
Pharmacological and Physicochemical Properties
*Estimated based on structural analogy.
- Solubility : The target compound’s carboxylic acid group confers higher aqueous solubility compared to lactone derivatives like 3-hydroxyisobenzofuran-1(3H)-one (), which lacks ionizable groups .
- Bioactivity : Benzofurans with electron-withdrawing groups (e.g., -COOH) often exhibit enhanced antimicrobial activity compared to carbamate derivatives (e.g., 3-hydroxycarbofuran in ) .
Analytical and Structural Insights
- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving substituent effects on molecular packing and hydrogen-bonding networks .
- Spectroscopy : IR and NMR data (e.g., ’s carbonyl stretch at 1675 cm⁻¹) help differentiate carboxylic acid-containing benzofurans from ester or lactone analogues .
Q & A
Q. What are the standard synthetic routes for 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step protocol starting with benzofuran-2-carboxylic acid derivatives. Key steps include:
- C–H Functionalization : Palladium-catalyzed arylation or halogenation to introduce substituents at the C3/C5 positions .
- Hydroxylation : Controlled oxidation or hydroxyl group protection/deprotection to install the 3-hydroxy moiety .
- Methylation : Selective alkylation at the C5 position using methyl iodide or dimethyl sulfate under basic conditions .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and minimize side products. For example, THF or DMF is preferred for polar intermediates, while Pd(PPh₃)₄ enhances cross-coupling efficiency .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the C5 methyl group stabilizes HOMO-LUMO gaps, influencing reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model hydrogen-bonding interactions with biological targets, such as enzyme active sites .
- Docking Studies : AutoDock Vina predicts binding affinities to receptors like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (pH, temperature, cell line purity). For instance, discrepancies in cytotoxicity assays may arise from differences in MTT assay protocols .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables.
- Advanced Analytics : LC-MS/MS quantifies metabolite interference, while isothermal titration calorimetry (ITC) confirms binding stoichiometry independently of fluorescence-based artifacts .
Q. How does the compound’s solid-state structure influence its solubility and bioavailability?
Methodological Answer:
- Polymorph Screening : High-throughput crystallization (e.g., using Formulatrix robots) identifies stable polymorphs. The orthorhombic P222 space group often correlates with higher aqueous solubility .
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain dissolution rates. For example, strong O–H···O hydrogen bonds in the crystal lattice reduce solubility .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on bond angles in the benzofuran core?
Methodological Answer:
- Refinement Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) with PLATON’s ADDSYM to detect missed symmetry or twinning .
- Comparative Studies : Overlay multiple crystal structures (e.g., from the Cambridge Structural Database) to identify trends. For example, steric effects from the C5 methyl group may distort bond angles by 2–5° .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| H NMR | δ 2.35 ppm (s, 3H) | C5 methyl group |
| C NMR | δ 172.8 ppm (C=O) | Carboxylic acid carbonyl |
| IR | 1695 cm (broad) | O–H stretch (carboxylic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
